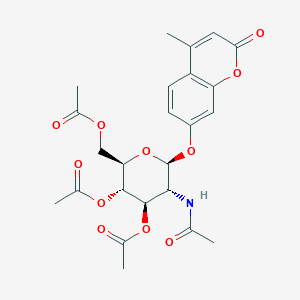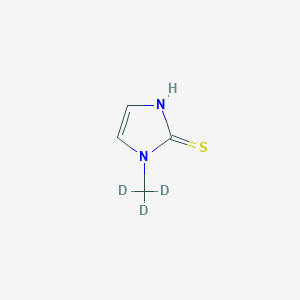
2',2'-Difluoro-2'-désoxyuridine-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 is a synthetic derivative of the natural nucleoside 2’-deoxyuridine, which is found in DNA and RNA. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it valuable for various scientific research applications. It is primarily used as a metabolite of Gemcitabine, a nucleoside analog used in chemotherapy .
Applications De Recherche Scientifique
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleoside metabolism.
Biology: Employed in studies of DNA and RNA synthesis, repair, and degradation.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of nucleoside analogs like Gemcitabine.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools
Mécanisme D'action
Target of Action
2’,2’-Difluoro-2’-deoxyuridine-13C,15N2, also known as dFdU-13C,15N2, is a labeled active compound
Mode of Action
It’s known that similar compounds often work by incorporating into the dna during replication, causing termination of the replication process .
Biochemical Pathways
Similar compounds are known to affect the dna replication pathway, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Similar compounds often result in cell cycle arrest and apoptosis .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often influence the action of similar compounds .
Analyse Biochimique
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the molecular structure of 2’,2’-Difluoro-2’-deoxyuridine. The process typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to introduce the fluorine atoms and form the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to achieve the desired isotopic labeling and chemical purity. The production is carried out under strict quality control measures to ensure consistency and reliability .
Analyse Des Réactions Chimiques
Types of Reactions: 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Comparaison Avec Des Composés Similaires
2’,2’-Difluoro-2’-deoxyuridine: The non-labeled version of the compound, used in similar research applications.
Gemcitabine: A nucleoside analog used in chemotherapy, which is metabolized to 2’,2’-Difluoro-2’-deoxyuridine.
2’-Deoxyuridine: The natural nucleoside found in DNA and RNA
Uniqueness: 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 is unique due to its isotopic labeling, which allows for detailed metabolic studies and precise tracking in biological systems. This makes it a valuable tool for researchers studying nucleoside metabolism and the pharmacokinetics of nucleoside analogs .
Propriétés
Numéro CAS |
1233921-75-9 |
|---|---|
Formule moléculaire |
C₈¹³CH₁₀F₂¹⁵N₂O₅ |
Poids moléculaire |
267.16 |
Synonymes |
2’-Deoxy-2’,2’-difluorouridine-13C,15N2 ; 2’,2’-Difluorodeoxyuridine-13C,15N2; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine](/img/structure/B1140480.png)
![Ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1140481.png)


![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)



![(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one](/img/structure/B1140493.png)
